molecular formula C15H16N2O4S B10805657 2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B10805657
M. Wt: 320.4 g/mol
InChI Key: YYFFDVXAQUCDGE-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with thiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon for hydrogenation, and oxidizing agents like m-CPBA. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(2-(3,4-Dimethoxyphenyl)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thiophene-2-carboxamide: A simpler thiophene derivative with potential antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl group, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H16N2O4S/c1-20-11-4-3-9(7-12(11)21-2)8-13(18)17-15-10(14(16)19)5-6-22-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18)

InChI Key

YYFFDVXAQUCDGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC

Origin of Product

United States

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